![molecular formula C21H28N2O5 B12306249 1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B12306249.png)
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring and a tetrahydroisoquinoline moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with commercially available tert-butyloxycarbonyl-protected amino acids. These amino acids are then subjected to a series of reactions, including coupling reactions with piperidine derivatives, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butoxycarbonyl-protected compounds by enabling precise control over reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(tert-Butoxy)carbonyl]piperidine-4-carboxylic acid: This compound shares a similar piperidine structure but lacks the tetrahydroisoquinoline moiety.
tert-Butyloxycarbonyl-protected amino acids: These compounds are commonly used in organic synthesis and share the tert-butoxycarbonyl protecting group.
Uniqueness
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring and a tetrahydroisoquinoline moiety. This structural feature imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H28N2O5 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H28N2O5/c1-21(2,3)28-20(27)23-13-16-7-5-4-6-15(16)12-17(23)18(24)22-10-8-14(9-11-22)19(25)26/h4-7,14,17H,8-13H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
OLFVZVGVTVPTMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



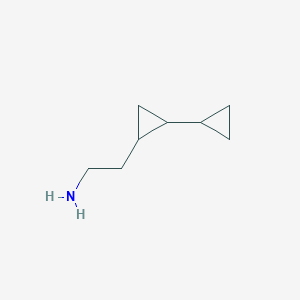
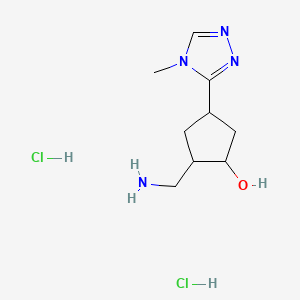
![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
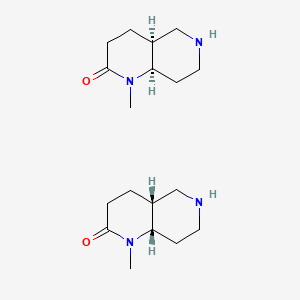
![(2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B12306195.png)
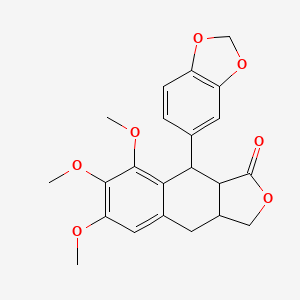
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
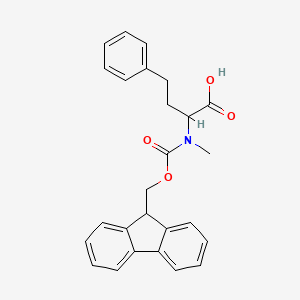
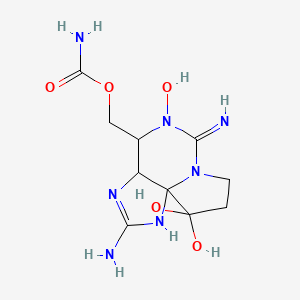
![2-Chloro-6-[(3-phenylbutyl)amino]benzamide](/img/structure/B12306215.png)


![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12306235.png)
